(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, with the CAS number 84163-47-3, is a chemical compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy-substituted phenolic group and a piperidine ring, making it a potential candidate for various pharmaceutical applications.
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime belongs to the class of organic compounds known as oximes. These compounds typically contain the functional group C=N-OH, which plays a significant role in their reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions.
The synthetic pathway may involve:
The molecular formula of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is , with a molecular weight of 384.43 g/mol. The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational flexibility and interactions .
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime can participate in various chemical reactions due to its functional groups:
The reactivity can be influenced by factors such as solvent choice, temperature, and reaction time, which need to be optimized for desired outcomes .
In biological contexts, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime may exhibit mechanisms of action related to its structural components:
Quantitative studies on binding affinities and inhibition constants would provide valuable insights into its mechanism of action .
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime has potential applications in:
This compound represents a valuable addition to the toolkit of chemists working in drug discovery and development, offering numerous pathways for exploration and application in scientific research .
The systematic IUPAC name for this compound is (E)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic acid phenylmethyl ester, reflecting its core structural components: the 2-hydroxy-4-methoxyphenyl moiety, the N-Cbz-piperidine system, and the oxime linker with defined (E)-geometry [3] [9]. The molecular formula C₂₁H₂₄N₂O₅ indicates a molecular weight of 384.43 g/mol, with the (E)-configuration critically influencing spatial orientation and intermolecular interactions [3] [9]. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the piperidine nitrogen, enabling selective reactions at other molecular sites during synthetic sequences.
Key structural features include:
Table 1: Comprehensive Molecular Characterization Data
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 84163-47-3 | [3] [9] |
Molecular Formula | C₂₁H₂₄N₂O₅ | [3] [9] |
Molecular Weight | 384.43 g/mol | [3] [9] |
IUPAC Name | (E)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic acid phenylmethyl ester | [3] [9] |
SMILES Notation | COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O | [9] |
XLogP Value | 3.6 (Predicted) | [3] |
Hydrogen Bond Donor Count | 2 (Oxime OH and phenolic OH) | [3] [9] |
Hydrogen Bond Acceptor Count | 5 | [3] |
The strategic development of oxime-containing intermediates emerged significantly during the late 20th century, particularly in the context of neuropharmaceutical synthesis. The specific structural motif combining N-protected piperidine with substituted phenol oximes gained prominence following seminal work on antipsychotic agents in the 1980s [7]. Strupczewski and colleagues' 1985 research demonstrated the critical importance of oxime geometry in synthesizing biologically active piperidine derivatives, establishing (E)-configured oximes as superior precursors for controlled cyclization reactions [7]. This compound represents an evolution in protective group strategy, utilizing the benzyloxycarbonyl (Cbz) group—introduced by Max Bergmann in 1932—to protect the piperidine nitrogen while allowing modification of the oxime functionality.
The incorporation of the 2-hydroxy-4-methoxyphenyl system marks a deliberate design choice seen in pharmaceutical intermediates since the 1990s, as this substitution pattern provides optimal electronic properties for subsequent nucleophilic displacements while maintaining molecular stability. The specific combination of protection (Cbz), stereochemistry (E-oxime), and substitution (ortho-hydroxy, meta-methoxy) in this molecule reflects decades of empirical optimization in heterocyclic synthesis, balancing steric accessibility with electronic effects to achieve predictable reactivity in multi-step syntheses [3] [7] [9].
This compound serves as a crucial precursor in the synthesis of pharmacologically active piperidine derivatives, particularly atypical antipsychotics. Its primary application resides in the construction of the piperidine-containing tricyclic systems found in compounds such as risperidone and its structural analogs [7]. The synthetic versatility derives from three reactive domains:
A significant application involves the conversion to O-acetyl oxime derivatives (CAS 84163-48-4) through esterification, which serves as an activated intermediate for thermal rearrangement to benzisoxazole systems—the core pharmacophore in risperidone-class antipsychotics [2] [5] [8]. This transformation exemplifies the strategic role of oxime derivatives in constructing nitrogen-oxygen heterocycles under mild conditions. The molecular weight increases from 384.43 g/mol to 426.46 g/mol upon O-acetylation, with retention of the critical (E)-configuration essential for correct cyclization geometry [5] [8].
Table 2: Comparative Analysis of Oxime Intermediate and Pharmaceutical Derivative
Characteristic | (E)-Oxime Intermediate (CAS 84163-47-3) | O-Acetyl Oxime Derivative (CAS 84163-48-4) | Pharmaceutical Relevance |
---|---|---|---|
Molecular Formula | C₂₁H₂₄N₂O₅ | C₂₃H₂₆N₂O₆ | Increased mass for precise stoichiometric control |
Molecular Weight | 384.43 g/mol | 426.46 g/mol | Enables molecular weight-based dosing precision |
Reactive Functional Groups | Oxime (-C=NOH), Phenolic OH | Ester (-OC(O)CH₃), Phenolic OH | Ester activation enables thermal cyclization |
Calculated XLogP | 3.6 | 4.1 (Predicted) | Optimizes lipophilicity for blood-brain barrier penetration |
Key Synthetic Transformation | O-Acetylation | Intramolecular cyclization to benzisoxazole | Forms tricyclic neuroleptic core structure |
Primary Pharmaceutical Role | Risperidone precursor | Direct benzisoxazole precursor | Final heterocycle formation before API isolation |
Commercial availability of this specialized intermediate occurs through fine chemical suppliers (e.g., TRC, American Custom Chemicals) typically in research quantities (5-10 mg) at premium pricing ($165-$500), reflecting both the synthetic complexity and pharmaceutical value [3] [8]. Current research explores its application beyond antipsychotics, particularly in developing sigma receptor ligands and 5-HT₂A antagonists, leveraging the conformational restraint provided by the (E)-oxime-piperidine structural framework [7] [9]. The consistent presence in pharmaceutical screening libraries underscores its importance in CNS drug discovery pipelines.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2